molecular formula C8H8N2O2 B12357286 6-Methoxy-1,6-dihydrobenzimidazol-2-one

6-Methoxy-1,6-dihydrobenzimidazol-2-one

Cat. No.: B12357286
M. Wt: 164.16 g/mol
InChI Key: PANIUSONGCMUIS-UHFFFAOYSA-N
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Description

6-Methoxy-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that features a benzimidazole core with a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,6-dihydrobenzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-2-nitroaniline with formic acid, followed by reduction and cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,6-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

6-Methoxy-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,6-dihydrobenzimidazol-2-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1,3-dihydrobenzimidazol-2-one
  • 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

6-Methoxy-1,6-dihydrobenzimidazol-2-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the methoxy group at the 6-position can significantly influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)10-8(11)9-6/h2-5H,1H3,(H,10,11)

InChI Key

PANIUSONGCMUIS-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC2=NC(=O)NC2=C1

Origin of Product

United States

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